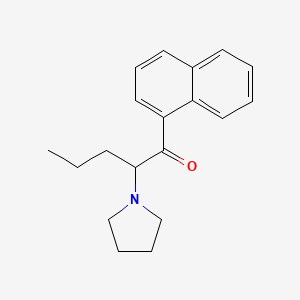
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one is an organic compound that belongs to the class of ketones It features a naphthalene ring and a pyrrolidine ring connected by a pentanone chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one typically involves the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through reactions such as Friedel-Crafts acylation.
Formation of the Pyrrolidine Derivative: Pyrrolidine can be synthesized or obtained commercially and then functionalized to introduce the necessary reactive groups.
Coupling Reaction: The naphthalene and pyrrolidine derivatives are coupled using appropriate reagents and conditions, such as a base-catalyzed reaction or a transition metal-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
相似化合物的比较
Similar Compounds
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethanone: A shorter chain analog with potentially different reactivity and properties.
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)butan-1-one: A compound with a similar structure but a different chain length, which may affect its chemical behavior and applications.
Uniqueness
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one is unique due to its specific combination of a naphthalene ring, a pyrrolidine ring, and a pentanone chain
属性
CAS 编号 |
1026650-76-9 |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC 名称 |
1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C19H23NO/c1-2-8-18(20-13-5-6-14-20)19(21)17-12-7-10-15-9-3-4-11-16(15)17/h3-4,7,9-12,18H,2,5-6,8,13-14H2,1H3 |
InChI 键 |
PDYIKONOBSBEMS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)C1=CC=CC2=CC=CC=C21)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


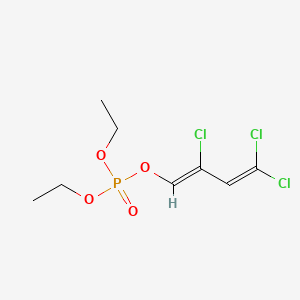
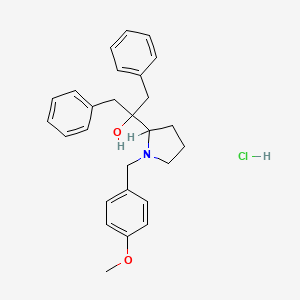
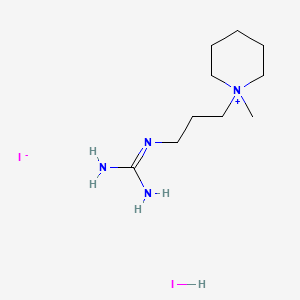
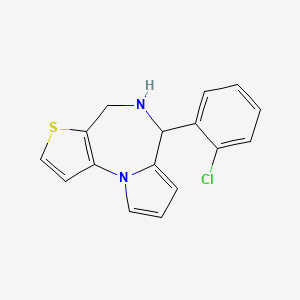

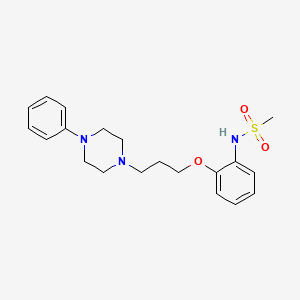

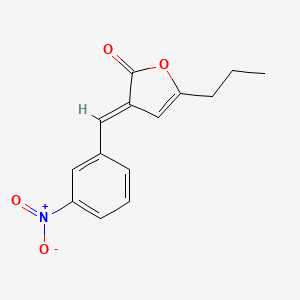
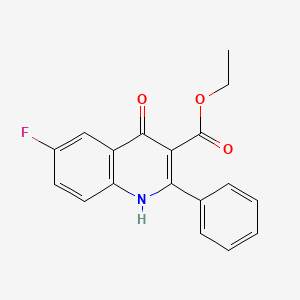

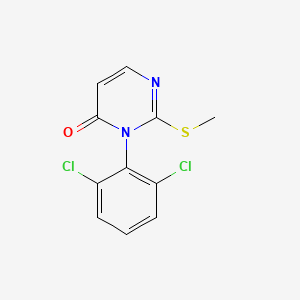
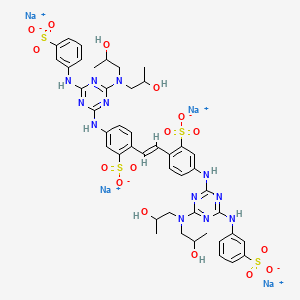
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)

